molecular formula C10H10BrFO2 B12979521 3-(3-Bromophenyl)-3-fluorobutanoic acid

3-(3-Bromophenyl)-3-fluorobutanoic acid

Cat. No.: B12979521
M. Wt: 261.09 g/mol
InChI Key: MFOIUHWQYSBGJA-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-fluorobutanoic acid is an organic compound that features both bromine and fluorine atoms attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-fluorobutanoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a brominated phenyl group is introduced to a butanoic acid derivative. This process often requires a catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-fluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the compound can be reduced to corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Phenols or amines

Scientific Research Applications

3-(3-Bromophenyl)-3-fluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-fluorobutanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with enzymes or receptors, altering their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Bromophenylacetic acid

Uniqueness

Compared to similar compounds, 3-(3-Bromophenyl)-3-fluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and specificity in binding to molecular targets .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-(3-bromophenyl)-3-fluorobutanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-10(12,6-9(13)14)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,13,14)

InChI Key

MFOIUHWQYSBGJA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC(=CC=C1)Br)F

Origin of Product

United States

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